N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide

Beschreibung

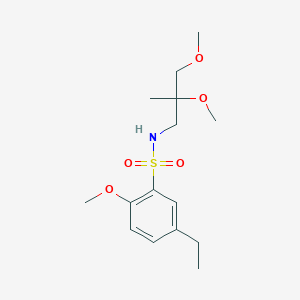

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a methoxy-substituted benzene ring and a branched alkyl chain with multiple methoxy groups.

Eigenschaften

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5S/c1-6-12-7-8-13(20-4)14(9-12)22(17,18)16-10-15(2,21-5)11-19-3/h7-9,16H,6,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAORGRRUHWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethyl-2-methoxybenzenesulfonyl chloride and 2,3-dimethoxy-2-methylpropanamine.

Reaction Conditions: The sulfonyl chloride is reacted with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of new substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Physical Properties

- Molecular Weight : 321.42 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity, making this compound a candidate for further development.

Anti-inflammatory Properties

Sulfonamides are also noted for their anti-inflammatory effects. The specific structure of this compound may contribute to its ability to inhibit inflammatory pathways, which has implications for treating conditions such as arthritis and other inflammatory diseases.

Case Study: Pharmacological Evaluation

A study conducted on the pharmacological effects of N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide involved testing its efficacy in animal models. The results indicated a dose-dependent reduction in inflammation markers, suggesting potential therapeutic uses in inflammatory disorders.

Drug Formulation

The unique chemical structure allows for the potential formulation of this compound into various drug delivery systems. Its solubility profile suggests suitability for oral or injectable formulations.

Targeted Therapy

Given the specificity of sulfonamides in targeting bacterial infections, this compound could be explored as part of a targeted therapy regimen, especially in combination with other antibiotics to enhance efficacy and reduce resistance.

Data Table: Summary of Applications

| Application | Description | Evidence/Case Study |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains | In vitro studies showing inhibition zones |

| Anti-inflammatory Properties | Reduces inflammation markers in animal models | Dose-dependent studies demonstrating efficacy |

| Drug Formulation | Potential for oral or injectable formulations | Solubility studies indicating favorable profiles |

| Targeted Therapy | Possible use in combination therapies to combat antibiotic resistance | Research on synergistic effects with existing antibiotics |

Wirkmechanismus

The mechanism by which N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s unique features include:

- Branched alkyl chain : May influence steric hindrance during receptor binding.

- Sulfonamide group : A common pharmacophore in enzyme inhibitors (e.g., COX-2 inhibitors, diuretics).

Table 1: Structural Comparison with Analogous Sulfonamides

Functional Differences

- Selectivity: The ethyl and methoxy substituents could confer selectivity for non-dopaminergic targets (e.g., serotonin receptors or kinases) compared to benzamides like epidepride, which show cross-reactivity with α-2 adrenergic receptors at higher concentrations .

Pharmacological and Kinetic Profiles

Pharmacodynamics

While direct studies are absent, sulfonamides generally exhibit:

- Enzyme Inhibition : Methoxy groups may enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX).

- Receptor Modulation : The branched chain could reduce off-target effects compared to linear-chain analogues.

Pharmacokinetics

- Lipophilicity : Predicted logP >3 (due to methoxy/ethyl groups), suggesting moderate blood-brain barrier penetration.

- Metabolic Stability : Methoxy groups may slow oxidative metabolism compared to hydroxylated analogues.

Biologische Aktivität

N-(2,3-Dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide is a sulfonamide compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death. The specific structure of N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide enhances its affinity for this enzyme compared to other sulfonamides.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits bacterial growth by targeting folate synthesis pathways. |

| Anti-inflammatory | Exhibits potential in reducing inflammation through modulation of immune response. |

| Antitumor | Preliminary studies suggest cytotoxic effects on certain cancer cell lines. |

| Enzyme Inhibition | Acts as a competitive inhibitor for various enzymes, particularly in metabolic pathways. |

Pharmacokinetics

The pharmacokinetic profile indicates that N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide has favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.9963)

- Blood-Brain Barrier Penetration : Moderate probability (0.9669)

- Caco-2 Permeability : Low permeability (0.6163)

These properties suggest that the compound may effectively reach systemic circulation while having limited penetration into the central nervous system.

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

- Anti-inflammatory Properties : Research in Inflammation Research highlighted its anti-inflammatory effects in murine models, showing a reduction in pro-inflammatory cytokines when administered at doses of 10 mg/kg .

- Antitumor Activity : In vitro studies reported in Cancer Letters indicated that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values around 25 µM, suggesting potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2,3-dimethoxy-2-methylpropyl)-5-ethyl-2-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves sequential sulfonamide formation and alkylation. First, 5-ethyl-2-methoxybenzenesulfonyl chloride reacts with 2,3-dimethoxy-2-methylpropylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Critical parameters include temperature (0–5°C for exothermic reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts like unreacted sulfonyl chloride. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires careful control of moisture, as hydrolysis of the sulfonyl chloride intermediate can reduce efficiency .

Q. How can spectroscopic methods (NMR, MS) and X-ray crystallography confirm the structural integrity of this compound?

- Answer :

- NMR : H and C NMR spectra verify substituent positions. For example, the methoxy groups (δ ~3.3–3.5 ppm in H NMR) and ethyl substituent (δ ~1.2–1.4 ppm for CH, δ ~2.5–2.7 ppm for CH) provide distinct splitting patterns. Aromatic protons in the benzene sulfonamide ring appear as a singlet or doublet due to symmetry .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <5 ppm error, ensuring correct molecular formula .

- X-ray crystallography : Single-crystal diffraction (using SHELXL) resolves bond lengths and angles, confirming steric effects from the 2,3-dimethoxy-2-methylpropyl group and validating spatial orientation .

Advanced Research Questions

Q. How can researchers optimize substituents on the benzene sulfonamide core to enhance target binding affinity while mitigating off-target effects?

- Answer : Systematic SAR studies involve:

- Substituent variation : Introducing hydrophobic groups (e.g., isobutyl) at the 5-ethyl position enhances binding to hydrophobic pockets in target proteins (e.g., endothelin receptors). Methoxy groups improve solubility but may reduce membrane permeability .

- Functional assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity changes. For example, replacing the 2-methoxy group with amino or hydroxyl groups can alter hydrogen-bonding interactions, requiring IC or K measurements to assess trade-offs .

- Computational modeling : Docking simulations (AutoDock Vina) predict steric clashes or favorable interactions. MD simulations (AMBER) evaluate conformational stability in target binding pockets .

Q. What methodological approaches resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy?

- Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as sodium salts improves aqueous solubility. LogP measurements (HPLC) guide adjustments to the 2,3-dimethoxy-2-methylpropyl group to balance lipophilicity .

- Metabolic stability assays : Liver microsome studies identify metabolic hotspots (e.g., demethylation of methoxy groups). Deuterium incorporation at labile positions (e.g., CH → CD) can prolong half-life .

- In vivo validation : Pharmacodynamic studies in rodents (e.g., pressor response inhibition for endothelin antagonists) correlate dose-response curves with in vitro IC values. Blood-brain barrier penetration assays (e.g., PAMPA) clarify CNS activity limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.